molecular formula C16H22N4O3 B2983688 1-(4-ethoxyphenyl)-5-(methoxymethyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950240-46-7

1-(4-ethoxyphenyl)-5-(methoxymethyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2983688
CAS No.: 950240-46-7
M. Wt: 318.377
InChI Key: RCWNHCHSZLKDHA-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole ring substituted at positions 1, 4, and 3. Its structure includes:

  • 5-(Methoxymethyl): A methoxy-alkyl chain at position 5, contributing to solubility and metabolic stability.
  • N-Propyl Carboxamide: A short alkyl chain on the amide nitrogen, balancing hydrophobicity and hydrogen-bonding capacity.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-5-(methoxymethyl)-N-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-4-10-17-16(21)15-14(11-22-3)20(19-18-15)12-6-8-13(9-7-12)23-5-2/h6-9H,4-5,10-11H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWNHCHSZLKDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)OCC)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-ethoxyphenyl)-5-(methoxymethyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with related compounds.

  • Molecular Formula : C16_{16}H22_{22}N4_{4}O3_{3}
  • Molecular Weight : 318.37 g/mol
  • CAS Number : 950236-82-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes that are crucial for cancer cell proliferation and microbial metabolism.
  • Receptor Binding : The compound can bind to specific receptors that modulate cellular pathways related to growth and survival.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives, including this compound. Notably:

  • Cell Lines Tested : The compound has shown significant antiproliferative activity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).
  • IC50 Values : In a comparative study, derivatives exhibited IC50 values ranging from 1.1 μM to 2.6 μM, indicating potent activity against these cell lines while outperforming standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens:

  • Pathogens Tested : Effective inhibition was observed against Escherichia coli and Staphylococcus aureus.
  • MIC Values : Certain derivatives demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Comparative Analysis

The biological activity of this compound can be compared with other triazole derivatives. The following table summarizes the findings:

CompoundStructureAnticancer Activity (IC50)Antimicrobial Activity
This CompoundContains 4-ethoxyphenyl and methoxymethyl groupsSignificant against MCF-7 and HCT-116Effective against E. coli and S. aureus
N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamideLacks 4-ethoxyphenyl groupLower anticancer activityReduced antimicrobial efficacy
1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamideLacks methoxymethyl groupVariable activity depending on other substituentsVariable antimicrobial effects

Case Studies

A relevant case study involved the synthesis of similar triazole derivatives that exhibited notable antiproliferative activity against leukemia cell lines. The specific activity of certain derivatives was comparable to doxorubicin, indicating the potential for developing new therapeutic agents based on the triazole scaffold .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 1,2,3-triazole-4-carboxamide scaffold but differ in substituents, leading to distinct properties (Table 1):

Table 1: Structural and Functional Comparisons

Compound Name Position 1 Substitution Position 5 Substitution Amide Substituent Key Properties/Activity Reference
1-(4-Ethoxyphenyl)-5-(methoxymethyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide (Target) 4-Ethoxyphenyl Methoxymethyl N-Propyl Balanced lipophilicity/solubility N/A
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl Cyclopropyl N-(4-Chlorophenyl) Anticandidate activity (Pokhodylo et al., 2020)
(S)-1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 4-Chlorophenyl Methyl Chiral hydroxy-alkylphenyl Enhanced stereoselective binding
1-(4-Chlorophenyl)-5-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide 4-Chlorophenyl Methyl Heterocyclic oxazole-methyl Improved target selectivity
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide (derivative) 4-Chlorophenyl Trifluoromethyl Varied (e.g., fluorophenyl) Potent c-Met inhibition (NCI-H522 IC₅₀ ~68% GP)
N-(2-Ethoxyphenyl)-5-methyl-1-(4-propan-2-ylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Isopropylphenyl Methyl N-(2-Ethoxyphenyl) Ortho-substitution alters solubility

Key Observations

Position 1 Substitution :

  • The 4-ethoxyphenyl group in the target compound provides moderate lipophilicity compared to 4-chlorophenyl (electron-withdrawing) or 4-methoxyphenyl (electron-donating) analogs. This affects membrane permeability and metabolic stability .
  • Chlorophenyl derivatives (e.g., ZIPSEY, LELHOB) are prevalent in anticancer scaffolds due to enhanced electrophilic interactions with target proteins .

Position 5 Substitution :

  • The methoxymethyl group offers a balance between steric bulk and polarity, contrasting with cyclopropyl (steric hindrance) or trifluoromethyl (strong electron-withdrawing) groups. Trifluoromethyl analogs exhibit higher potency (e.g., GP = 68.09% in NCI-H522 cells) but may suffer from metabolic instability .
  • Methyl substituents (e.g., ZIPSEY) are common but less impactful on electronic properties than methoxymethyl or trifluoromethyl .

Bulky substituents like pyrrolidine-sulfonamide (e.g., compound 3f in ) enhance selectivity for multi-target inhibitors (e.g., Hsp90, B-Raf) but increase molecular weight and logP .

Biological Activity :

  • Chlorophenyl- and trifluoromethyl-substituted analogs dominate in anticancer research, with demonstrated activity against c-Met kinase and NSCLC cell lines (NCI-H522) .
  • The target compound’s methoxymethyl and ethoxy groups may favor solubility, making it suitable for oral formulations, though potency may lag behind chlorophenyl/trifluoromethyl derivatives .

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